1-(4-Chloro-2-methylphenyl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,10,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKQRCCTGXJEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Alkoxide Intermediates:
In both the Grignard synthesis and the hydride reduction of the ketone precursor, a tetrahedral alkoxide is the primary intermediate. youtube.comncert.nic.in
In the Grignard pathway , this is a magnesium alkoxide , specifically 1-(4-chloro-2-methylphenyl)propoxy-magnesium bromide. It is generally not isolated but is directly protonated during the workup. youtube.com Its formation is the irreversible step of the reaction.
In the hydride reduction pathway , a simpler alkoxide anion is formed prior to protonation.
Characterization of these intermediates, if they were to be stabilized and analyzed, would show the absence of a carbonyl (C=O) group (which has a strong IR absorption around 1680-1700 cm⁻¹) and the presence of a C-O single bond.
Carbocation Intermediates:
Reactions starting from 1-(4-chloro-2-methylphenyl)propan-1-ol, such as acid-catalyzed dehydration or substitution (e.g., with HBr), would proceed through a carbocation intermediate.
Formation: Protonation of the hydroxyl group by an acid creates a good leaving group (H₂O). Its departure generates a secondary benzylic carbocation .
Stability: This carbocation, with the positive charge on the carbon adjacent to the benzene (B151609) ring, is stabilized by resonance with the aromatic ring. The electron-donating methyl group on the ring provides further stabilization, while the electron-withdrawing chloro group has a destabilizing inductive effect.
Characterization: Carbocations are highly reactive and typically studied at low temperatures or by computational methods. Their existence can be inferred from the products of rearrangement or the stereochemical outcome of a reaction.
Table 2: Key Intermediates and Their Significance
| Reaction Pathway | Intermediate Species | Type | Role and Significance |
|---|---|---|---|
| Grignard Synthesis | Magnesium Alkoxide | Tetrahedral Anion | Product of nucleophilic attack; awaits protonation to form the final alcohol. youtube.com |
| Ketone Reduction | Alkoxide Ion | Tetrahedral Anion | Product of hydride transfer; awaits protonation. ncert.nic.in |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-chloro-2-methylphenyl)propan-1-one |
| 4-chloro-2-methylbenzaldehyde |
| Ethylmagnesium bromide |
| Sodium borohydride |
| Lithium aluminium hydride |
Stereochemical Control in the Synthesis of 1 4 Chloro 2 Methylphenyl Propan 1 Ol
Enantioselective Synthesis Approaches
The creation of a single enantiomer of 1-(4-chloro-2-methylphenyl)propan-1-ol from its prochiral precursor, 1-(4-chloro-2-methylphenyl)propan-1-one, is a key challenge that can be addressed through several enantioselective methodologies.
Asymmetric Transfer Hydrogenation of Prochiral Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. wikipedia.org This technique typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol (B130326) or formic acid. mdpi.com
For the synthesis of this compound, the corresponding ketone, 1-(4-chloro-2-methylphenyl)propan-1-one, can be subjected to ATH. A well-established and highly effective class of catalysts for this transformation are the Noyori-type ruthenium(II) complexes. mdpi.comuwindsor.ca These catalysts are typically composed of a ruthenium center, an arene ligand (like p-cymene), and a chiral N-tosylated diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). nih.gov The chirality of the resulting alcohol is dictated by the specific enantiomer of the chiral ligand used in the catalytic system. The proposed mechanism involves a metal-ligand bifunctional interaction where the amine ligand participates in the hydrogen transfer, leading to high enantioselectivity. mdpi.com
Table 1: Asymmetric Transfer Hydrogenation of Propiophenone (B1677668) Derivatives with Noyori-type Catalysts
| Catalyst System | Substrate | Hydrogen Donor | Enantiomeric Excess (ee) | Reference |
| RuCl(S,S)-TsDPEN | Propiophenone | Isopropanol/KOH | >95% | mdpi.com |
| RuCl(R,R)-TsDPEN | Acetophenone | Formic acid/Triethylamine | 97% | mdpi.com |
This table presents typical results for substrates similar to 1-(4-chloro-2-methylphenyl)propan-1-one, demonstrating the high efficiency of this method.
Chiral Catalyst Design and Application
The design and application of new chiral catalysts are central to advancing enantioselective synthesis. Beyond the well-established Noyori catalysts, other systems have been developed and could be applied to the synthesis of this compound.
One notable class of catalysts are chiral oxazaborolidines, often used in Corey-Bakshi-Shibata (CBS) reductions. wikipedia.org These catalysts, generated in situ from a chiral amino alcohol and a borane (B79455) source, can effectively reduce prochiral ketones with high enantioselectivity. researchgate.netrsc.org The stereochemical outcome is predictable based on the catalyst's structure, where the ketone coordinates to the Lewis acidic boron atom, and the hydride is delivered from the borane complex to a specific face of the carbonyl group. wikipedia.org
Iron-based catalysts are also emerging as a more sustainable alternative to precious metal catalysts like ruthenium. chemrxiv.org Chiral iron complexes have been designed to mimic the bifunctional nature of Noyori catalysts and have shown promise in the asymmetric transfer hydrogenation of ketones. chemrxiv.org The development of such catalysts with tailored chiral ligands, such as those derived from [2.2]paracyclophane, offers a promising avenue for the efficient and enantioselective synthesis of chiral alcohols like this compound. nih.gov
Diastereoselective Synthesis Considerations
When a molecule already contains a stereocenter, the creation of a new one can lead to the formation of diastereomers. In the context of synthesizing derivatives of this compound that may contain another chiral center, controlling the diastereoselectivity of the reaction is crucial. For instance, the reduction of an α-substituted ketone precursor, such as 2-chloro-1-(4-chloro-2-methylphenyl)propan-1-one, would lead to two diastereomeric alcohols (syn and anti).
The stereochemical outcome of such nucleophilic additions to α-chiral carbonyl compounds can often be predicted using established models like the Felkin-Anh model. uwindsor.cayoutube.comwikipedia.org This model predicts the major diastereomer by considering the steric hindrance around the carbonyl group. The largest substituent on the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric interactions. The nucleophile, in this case, a hydride from a reducing agent like NaBH₄ or LiAlH₄, then attacks the carbonyl carbon from the less hindered face, which is typically opposite to the largest group and adjacent to the smallest group. youtube.comlibretexts.orglibretexts.orgchem-station.com
For a precursor like 2-chloro-1-(4-chloro-2-methylphenyl)propan-1-one, the chlorine atom, due to its electronegativity, can act as the "large" group in the Felkin-Anh model due to stereoelectronic effects. uwindsor.ca This would lead to a predictable diastereomeric outcome upon reduction.
Resolution of Racemic Mixtures (e.g., Oxidative Kinetic Resolution)
An alternative to direct asymmetric synthesis is the resolution of a racemic mixture. Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. nih.gov Oxidative kinetic resolution is a powerful method for resolving racemic secondary alcohols. chemrxiv.org
In this approach, a racemic mixture of this compound would be subjected to oxidation using a chiral catalyst. One enantiomer reacts faster, leading to its conversion to the corresponding ketone, 1-(4-chloro-2-methylphenyl)propan-1-one, while the less reactive enantiomer of the alcohol remains in excess. This allows for the separation of the unreacted, enantioenriched alcohol.
Chiral salen-metal complexes, such as those involving manganese (Mn) or cobalt (Co), are effective catalysts for the oxidative kinetic resolution of secondary alcohols. For example, Jacobsen's catalyst, a chiral (salen)Co(III) complex, is well-known for the hydrolytic kinetic resolution of epoxides, a process that relies on the selective reaction of one enantiomer. Similar principles apply to the oxidative kinetic resolution of alcohols. The efficiency of the resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers. nih.gov
Characterization and Analysis of Stereoisomers
The successful synthesis of stereochemically pure this compound requires robust analytical methods to determine the enantiomeric and diastereomeric purity of the product.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including pharmaceuticals and their intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool for stereochemical analysis. While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can lead to the formation of diastereomeric complexes or derivatives, which will exhibit distinct signals in the NMR spectrum. This allows for the determination of enantiomeric excess. For diastereomers, their NMR spectra are inherently different, allowing for their direct quantification. For this compound, both ¹H and ¹³C NMR would be used to confirm the structure and assess diastereomeric ratios if applicable.
Chemical Reactivity and Derivatization of 1 4 Chloro 2 Methylphenyl Propan 1 Ol
Oxidation Transformations
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones as the primary products. libretexts.orgchemguide.co.uk In the case of 1-(4-chloro-2-methylphenyl)propan-1-ol, the secondary benzylic alcohol can be efficiently oxidized to the corresponding ketone, 1-(4-chloro-2-methylphenyl)propan-1-one. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon (the carbon bearing the -OH group).
A variety of oxidizing agents can accomplish this transformation. Common laboratory reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents and other specialized oxidants. libretexts.org
Common Oxidizing Agents for Secondary Alcohols:
Chromic acid (H₂CrO₄): Often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and sulfuric acid. Refluxing the alcohol with this reagent ensures complete oxidation to the ketone. chemguide.co.ukdocbrown.info
Pyridinium chlorochromate (PCC): A milder chromium-based reagent that effectively oxidizes secondary alcohols to ketones under non-aqueous conditions, minimizing side reactions. libretexts.org
Potassium permanganate (B83412) (KMnO₄): A powerful oxidizing agent that can also be used, though it is sometimes less selective and can lead to cleavage of the molecule under harsh conditions. docbrown.info
TEMPO-based systems: Reagents like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used in catalytic amounts with a stoichiometric co-oxidant (like sodium hypochlorite) for a mild and selective oxidation. organic-chemistry.org
The general transformation is illustrated below:
Figure 1: Oxidation of this compound to 1-(4-chloro-2-methylphenyl)propan-1-one.
The resulting product, a propiophenone (B1677668) derivative, is a key intermediate in various synthetic pathways.
Nucleophilic Substitution Reactions on the Aryl Moiety
Nucleophilic aromatic substitution (SₙAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SₙAr reactions require the aromatic ring to be electron-poor. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org
In this compound, the leaving group is the chlorine atom. The substituents on the ring are a methyl group (-CH₃) and a 1-hydroxypropyl group.
The methyl group is electron-donating, which deactivates the ring towards nucleophilic attack.
The 1-hydroxypropyl group is weakly electron-withdrawing.
The chlorine atom itself is electron-withdrawing via induction but electron-donating via resonance.
Crucially, the ring lacks the strong ortho/para electron-withdrawing groups required to facilitate the addition-elimination mechanism of SₙAr. libretexts.org Therefore, direct displacement of the chlorine atom by common nucleophiles (e.g., hydroxides, alkoxides, amines) under standard SₙAr conditions is generally unfavorable and would require extreme temperatures and pressures.
Modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, provide alternative pathways for the functionalization of aryl chlorides under milder conditions, but these proceed through different mechanistic cycles and are distinct from classical SₙAr reactions.
Reactions Involving the Secondary Alcohol Functionality
The secondary alcohol group is a highly versatile functional handle for a variety of derivatization reactions.
Esterification: Secondary alcohols readily undergo esterification when reacted with carboxylic acids or their derivatives (such as acid chlorides or anhydrides). The most common method involving a carboxylic acid is the Fischer esterification, which is an acid-catalyzed equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, an excess of either the alcohol or the carboxylic acid is used, and the water formed as a byproduct is typically removed. masterorganicchemistry.com
The general reaction to form an ester from this compound is as follows:
Figure 2: Fischer Esterification of this compound.
Etherification: The conversion of the alcohol to an ether can be achieved through methods like the Williamson ether synthesis. This two-step process involves:
Deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide.
Reaction of the nucleophilic alkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ether.
The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution at the carbinol carbon, the -OH group must first be converted into a better leaving group. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert secondary alcohols into the corresponding alkyl chlorides and bromides, respectively. libretexts.orgmasterorganicchemistry.com
These reagents are advantageous because they proceed under relatively mild conditions and typically avoid the carbocation rearrangements that can occur when using hydrohalic acids (HX). masterorganicchemistry.com The reactions with SOCl₂ and PBr₃ generally proceed with an inversion of stereochemistry at the chiral center via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com
Interactive Table: Halogenation Reactions
| Reagent | Product | Byproducts | Typical Conditions |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | 1-Chloro-1-(4-chloro-2-methylphenyl)propane | SO₂, HCl | Often with a base like pyridine (B92270) to neutralize HCl |
| Phosphorus tribromide (PBr₃) | 1-Bromo-1-(4-chloro-2-methylphenyl)propane | H₃PO₃ | Anhydrous solvent (e.g., ether, CH₂Cl₂) |
Rearrangement Pathways of Propanol (B110389) Derivatives
Under acidic conditions, the hydroxyl group of this compound can be protonated to form a good leaving group (water). Loss of water generates a secondary benzylic carbocation. Carbocations are prone to rearrangement to form more stable species if possible. libretexts.org This type of rearrangement is known as a Wagner-Meerwein rearrangement, which typically involves a 1,2-shift of a hydride, alkyl, or aryl group. wikipedia.orglscollege.ac.in
The initially formed carbocation is secondary and benzylic, already stabilized by resonance with the aromatic ring. However, a more stable carbocation can potentially be formed via a 1,2-hydride shift.
Mechanism of Potential Rearrangement:
Protonation: The alcohol is protonated by an acid.
Formation of Carbocation: Loss of a water molecule generates a secondary benzylic carbocation at C1 of the propyl chain.
1,2-Hydride Shift: A hydrogen atom from the adjacent carbon (C2) migrates with its pair of bonding electrons to the positively charged C1.
Formation of a More Stable Carbocation: This shift results in the formation of a more stable tertiary benzylic carbocation at C2.
Product Formation: The rearranged carbocation can then be trapped by a nucleophile or lose a proton to form an alkene.
Figure 3: Potential Wagner-Meerwein rearrangement via a 1,2-hydride shift.
The driving force for this rearrangement is the formation of a more stable tertiary carbocation from the initial secondary one. lumenlearning.commasterorganicchemistry.com The relative stability of carbocations follows the order: tertiary > secondary > primary. Therefore, reactions of this compound under strongly acidic conditions that favor carbocation formation (e.g., reaction with HBr or dehydration with concentrated H₂SO₄) may yield rearranged products.
Advanced Spectroscopic Characterization and Computational Analysis of 1 4 Chloro 2 Methylphenyl Propan 1 Ol
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 1-(4-chloro-2-methylphenyl)propan-1-ol, both ¹H and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of each atom. While direct experimental spectra for this specific compound are not publicly available, a detailed interpretation can be reliably inferred from the analysis of structurally analogous compounds, such as (S)-1-(2-methylphenyl)ethanol, (S)-1-(4-chlorophenyl)ethanol, and (S)-1-phenylpropan-1-ol. rsc.org
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the carbinol proton (CH-OH), the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propyl group, the hydroxyl proton (OH), and the aromatic methyl protons.
Aromatic Protons (Ar-H): The 1,2,4-trisubstituted benzene (B151609) ring will give rise to a complex splitting pattern in the aromatic region, typically between δ 7.0-7.5 ppm. The proton at C-6 (ortho to the methyl group) is expected to appear as a doublet. The proton at C-5 (ortho to the chlorine) would likely be a doublet of doublets, and the proton at C-3 (meta to both substituents) would also be a doublet of doublets.
Carbinol Proton (-CHOH): This proton, attached to the stereocenter, is expected to appear as a triplet around δ 5.1 ppm, due to coupling with the adjacent methylene protons. rsc.org
Propyl Group Protons (-CH₂CH₃): The methylene (CH₂) protons adjacent to the carbinol center are diastereotopic and would likely present as a multiplet in the range of δ 1.6-1.8 ppm. rsc.org The terminal methyl (CH₃) protons of the ethyl group are expected to appear as a triplet around δ 0.9 ppm. rsc.org
Aromatic Methyl Proton (Ar-CH₃): The methyl group attached to the aromatic ring is predicted to show a singlet at approximately δ 2.3 ppm. rsc.org
Hydroxyl Proton (-OH): This proton typically appears as a broad singlet, and its chemical shift can vary (δ 1.8-2.7 ppm) depending on concentration and solvent. It can exchange with D₂O. rsc.org
Table 1: Predicted ¹H NMR Data for this compound This table is generated based on data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (C3-H) | ~7.2 | dd | J ≈ 8.0, 2.0 |
| Ar-H (C5-H) | ~7.1 | dd | J ≈ 8.0, 2.0 |
| Ar-H (C6-H) | ~7.4 | d | J ≈ 8.0 |
| -CHOH | ~5.1 | t | J ≈ 6.5 |
| Ar-CH₃ | ~2.3 | s | - |
| -OH | ~1.8-2.7 | br s | - |
| -CH₂CH₃ | ~1.7 | m | - |
| -CH₂CH₃ | ~0.9 | t | J ≈ 7.2 |
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the chloro substituent (C-4) and the carbon bearing the propan-1-ol group (C-1) would be shifted downfield. The carbon with the methyl group (C-2) would also be distinct. Quaternary carbons generally show weaker signals. docbrown.info Predicted shifts would be in the range of δ 125-144 ppm. rsc.org
Carbinol Carbon (-CHOH): The carbon atom bonded to the hydroxyl group is expected to resonate around δ 70-75 ppm. rsc.org
Alkyl Carbons: The methylene carbon (-CH₂) of the propyl group is predicted around δ 32 ppm, while the terminal methyl carbon (-CH₃) would be the most upfield signal, around δ 10 ppm. rsc.org The aromatic methyl carbon is expected around δ 19-21 ppm. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound This table is generated based on data from analogous compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Ar, C-CHOH) | ~143 |
| C-2 (Ar, C-CH₃) | ~137 |
| C-3 (Ar, CH) | ~130 |
| C-4 (Ar, C-Cl) | ~133 |
| C-5 (Ar, CH) | ~127 |
| C-6 (Ar, CH) | ~126 |
| -CHOH | ~74 |
| -CH₂CH₃ | ~32 |
| Ar-CH₃ | ~19 |
| -CH₂CH₃ | ~10 |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net
O-H Stretch: A prominent, broad absorption band is expected in the FT-IR spectrum in the region of 3600-3200 cm⁻¹, characteristic of the alcohol hydroxyl group involved in hydrogen bonding. masterorganicchemistry.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the propyl and methyl groups will be observed just below 3000 cm⁻¹ (e.g., 2965-2850 cm⁻¹). rsc.org
C=C Aromatic Stretching: Several medium to sharp bands are expected in the 1610-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.
O-H Bending and C-O Stretching: The in-plane O-H bend often couples with C-H bending modes and appears in the 1450-1300 cm⁻¹ region. The C-O stretching vibration is expected to produce a strong band in the FT-IR spectrum between 1150 and 1050 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibration is anticipated to show a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. nih.gov
In FT-Raman spectroscopy, non-polar bonds often give stronger signals. Therefore, the aromatic C=C stretching and C-H stretching vibrations are expected to be prominent, while the polar O-H and C-O stretches would be weaker compared to the FT-IR spectrum. researchgate.net
Mass Spectrometry Techniques for Structural Elucidation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. The molecular ion peak ([M]⁺) for this compound (C₁₀H₁₃ClO) would have a nominal m/z of 184. Due to the presence of the chlorine-37 isotope, a characteristic [M+2]⁺ peak at m/z 186 with approximately one-third the intensity of the [M]⁺ peak is expected. docbrown.info
Key fragmentation pathways for benzylic alcohols include:
Alpha-Cleavage: This is often the most significant fragmentation pathway for alcohols. docbrown.info Cleavage of the bond between the carbinol carbon and the ethyl group would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a prominent fragment ion at m/z 155. This ion, [M-29]⁺, would be stabilized by the aromatic ring.
Dehydration: The elimination of a water molecule (H₂O, 18 Da) from the molecular ion is another common pathway for alcohols, which would yield a fragment at m/z 166 ([M-18]⁺). docbrown.info
Benzylic Cleavage: Fragmentation can also lead to the formation of a chloromethylphenyl cation or related structures. For instance, cleavage of the entire propanol (B110389) side chain could lead to a fragment corresponding to the [C₇H₆Cl]⁺ ion at m/z 125.
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory, are powerful tools for investigating molecular properties when experimental data is scarce or to complement it. researchgate.net
Density Functional Theory (DFT) calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to predict the ground-state molecular geometry and electronic properties of this compound.
Molecular Geometry: DFT calculations can optimize the molecular structure to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from related crystal structures to validate the computational model. researchgate.net
Electronic Structure: Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The negative potential region is expected to be concentrated around the electronegative chlorine and oxygen atoms, while positive potential would be found near the hydrogen atoms.
In-depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive search of scientific databases and scholarly articles has revealed a significant gap in the literature regarding the advanced spectroscopic and computational analysis of the chemical compound This compound . Despite a thorough investigation for research pertaining to its specific conformational analysis, predicted spectroscopic properties, and HOMO-LUMO profile, no dedicated studies providing detailed experimental or theoretical data for this particular molecule could be located.
While research exists for structurally related compounds, such as other chlorinated phenyl derivatives or propanol analogs, the explicit and detailed characterization of this compound is not present in the available body of scientific work. The generation of a scientifically accurate article with the requested in-depth data tables and detailed research findings is therefore not possible at this time.
The specific sections and subsections requested for the article are as follows:
HOMO-LUMO Analysis for Reactivity Profiling
Fulfilling these requirements would necessitate access to peer-reviewed research that has specifically modeled and analyzed this compound using computational chemistry methods like Density Functional Theory (DFT). Such studies would provide the foundational data for a detailed discussion of its stable conformers, predicted vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and its electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Without such dedicated research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and source-based reporting. Further research and publication in the field of computational and analytical chemistry are required to provide the necessary data for a comprehensive analysis of this compound.
Investigation of Analogues and Structure Reactivity Relationships for Aryl Propanols
Synthesis and Transformations of Halogen-Substituted Analogues
The synthesis of halogen-substituted analogues of 1-(4-chloro-2-methylphenyl)propan-1-ol allows for a detailed investigation into the electronic and steric effects of different halogens on the molecule's reactivity. The presence and position of halogen atoms on the aryl ring are crucial, as they can be transformed or used to direct further chemical reactions.
Methods for the synthesis of these analogues often involve metal-catalyzed processes. Halogen exchange reactions, sometimes referred to as aromatic Finkelstein reactions, are particularly important for converting more readily available aryl chlorides or bromides into other halogenated derivatives. nih.govfrontiersin.orgrsc.org These transformations can be catalyzed by metals such as copper, nickel, or palladium. rsc.org For instance, an aryl chloride can be converted to a more reactive aryl iodide, which can then participate in a wider range of cross-coupling reactions. frontiersin.org
The transformations of these halogenated aryl propanols can include:
Nucleophilic Aromatic Substitution : While direct substitution is often difficult, it can be achieved under specific conditions, such as with photoredox catalysis where an aryl radical is generated. mdpi.com
Metal-Mediated Cross-Coupling : The halogen atom serves as a handle for reactions like Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds.
Reduction (Hydrodehalogenation) : The halogen can be removed and replaced with a hydrogen atom, a process that can be achieved using various reducing agents, including 2-propanol promoted by a radical source or through nickel-catalyzed methods. researchgate.net
The type and position of the halogen substituent influence the electronic nature of the aromatic ring, thereby affecting the reactivity of the benzylic alcohol. Electron-withdrawing halogens can make the benzylic proton more acidic and influence the stability of potential carbocation intermediates formed during reactions at the alcohol group.
Table 1: Reactivity of Halogen-Substituted Aryl Analogues
| Analogue Structure | Type of Transformation | Catalyst/Reagent | Typical Outcome |
|---|---|---|---|
| Aryl-Cl | Halogen Exchange (Iodination) | Ni or Cu catalyst, NaI | Aryl-I |
| Aryl-Br | Halogen Exchange (Fluorination) | Pd or Cu catalyst, KF | Aryl-F |
| Aryl-Cl/Br | Hydrodehalogenation | Ni catalyst, reducing agent | Aryl-H |
| Aryl-I | Suzuki Coupling | Pd catalyst, boronic acid | Aryl-Aryl' |
Comparative Studies with Alkyl-Substituted Aryl Propanols
Comparing this compound with its purely alkyl-substituted counterparts provides valuable data on the interplay between electronic and steric effects. The chloro group is electron-withdrawing, while the methyl group is weakly electron-donating. Replacing the chloro group with other alkyl groups (e.g., ethyl, isopropyl) or varying the position of the methyl group alters the electronic density of the aryl ring and the steric hindrance around the propanol (B110389) moiety.
Studies comparing different alkyl and aryl modifications have shown that these changes significantly impact physical properties like lipophilicity and, consequently, how the molecules interact with their environment. scispace.comnih.gov For example, increasing the size of the alkyl group on the aromatic ring generally increases the molecule's hydrophobicity. ncert.nic.in
These structural changes influence chemical reactivity in several ways:
Reaction Rates : Electron-donating alkyl groups can stabilize carbocation intermediates formed during SN1-type reactions of the alcohol, potentially increasing the reaction rate. Conversely, they may decrease the acidity of the hydroxyl proton.
Boiling Points : The boiling points of alcohols are largely determined by their molecular mass and the presence of hydrogen bonding. For isomeric alcohols, increased branching typically lowers the boiling point due to a decrease in surface area for van der Waals interactions. ncert.nic.in
Selectivity : The steric bulk of different alkyl groups can influence the regioselectivity and stereoselectivity of reactions involving the propanol side chain.
Table 2: Comparison of Physical and Reactive Properties of Aryl Propanol Analogues
| Compound | Ring Substituents | Key Property Difference | Impact on Reactivity |
|---|---|---|---|
| This compound | 4-Cl, 2-Me | Electron-withdrawing Cl, electron-donating Me | Baseline for comparison. |
| 1-(2,4-Dimethylphenyl)propan-1-ol | 2-Me, 4-Me | Both groups are electron-donating. | Increased electron density on the ring may enhance oxidation resistance compared to unsubstituted phenol. |
| 1-(4-Ethyl-2-methylphenyl)propan-1-ol | 4-Et, 2-Me | Increased alkyl character and hydrophobicity. ncert.nic.in | Steric hindrance from the ethyl group might influence access to the benzylic center. |
| 1-(4-tert-Butylphenyl)propan-1-ol | 4-t-Bu | Significant steric bulk at the para position. | The bulky group can sterically hinder reactions at the para-position and influence the orientation of the molecule in transition states. |
Derivatives with Modified Propanol Side Chains
Modifications to the propanol side chain of this compound create a diverse set of derivatives with distinct chemical properties. These modifications can include altering the position of the hydroxyl group, changing the length of the alkyl chain, or introducing other functional groups.
One common modification is the isomerization of the side chain, for example, creating 1-(4-chloro-2-methylphenyl)propan-2-ol. The shift of the hydroxyl group from the benzylic position (C1) to the adjacent carbon (C2) changes the alcohol from secondary benzylic to secondary non-benzylic. This has profound implications for reactivity:
Oxidation : Benzylic alcohols are more readily oxidized to ketones or carboxylic acids. A propan-2-ol derivative would be oxidized to a ketone under similar conditions, but the reaction kinetics and required reagents might differ.
Substitution/Elimination : Reactions at the C1 position are influenced by the stability of a potential benzylic carbocation. This stabilization is absent for reactions at the C2 position, making SN1-type reactions less favorable.
Another modification involves changing the length of the alkyl part of the side chain, for example, creating a butan-1-ol or ethanol (B145695) derivative. Lengthening the chain generally increases lipophilicity. ncert.nic.in Introducing other functional groups, such as an ether linkage (e.g., 1-alkoxypropan-2-ol derivatives), can also dramatically alter the molecule's chemical nature and reactivity. nih.gov
Table 3: Examples of Side-Chain Modified Derivatives
| Derivative Name | Side Chain Structure | Class of Alcohol | Key Reactivity Change |
|---|---|---|---|
| This compound | -CH(OH)-CH₂-CH₃ | Secondary, Benzylic | Susceptible to oxidation; can undergo SN1/SN2 reactions. |
| 1-(4-Chloro-2-methylphenyl)propan-2-ol | -CH₂-CH(OH)-CH₃ | Secondary | Less susceptible to oxidation than the benzylic isomer. |
| 2-(4-Chloro-2-methylphenyl)propan-2-ol | -C(OH)(CH₃)₂ | Tertiary, Benzylic | Resistant to oxidation; prone to elimination and SN1 reactions. |
| 1-(4-Chloro-2-methylphenyl)ethan-1-ol | -CH(OH)-CH₃ | Secondary, Benzylic | Shorter side chain may reduce steric hindrance in some reactions. |
Impact of Structural Modifications on Reaction Pathways and Selectivity
The structural modifications discussed in the preceding sections collectively demonstrate a clear and predictable impact on the reaction pathways and selectivity of aryl propanols.
Electronic Effects : The substitution pattern on the aryl ring dictates the electronic environment of the entire molecule. Electron-withdrawing groups, like chlorine, decrease the electron density of the ring and can make the benzylic carbon more electrophilic. This can favor nucleophilic attack at that carbon. Conversely, electron-donating alkyl groups increase the ring's electron density, which can stabilize a benzylic carbocation, favoring SN1-type pathways over SN2. ncert.nic.in
Steric Effects : The size and position of substituents on both the aryl ring and the propanol side chain introduce steric hindrance. Ortho-substituents, like the 2-methyl group in the parent compound, can sterically shield the benzylic alcohol, potentially slowing down reactions at that site or directing incoming reagents to attack from a less hindered face, thereby influencing stereoselectivity. Similarly, bulky groups on the side chain can favor elimination reactions (E2) over substitution reactions (SN2).
Side-Chain Structure : The position of the hydroxyl group is a primary determinant of the reaction pathway. A primary alcohol will react differently from a secondary or tertiary alcohol. ncert.nic.in For instance, the dehydration of a secondary alcohol like this compound can lead to a mixture of alkene products, with the regioselectivity (Zaitsev vs. Hofmann products) being influenced by the steric environment and the base used. A tertiary analogue would dehydrate much more readily via an E1 mechanism.
Mechanistic Insights into Reactions Involving 1 4 Chloro 2 Methylphenyl Propan 1 Ol
Reaction Pathway Elucidation for Synthetic Transformations
The synthesis of 1-(4-chloro-2-methylphenyl)propan-1-ol can be achieved through several established synthetic routes. The elucidation of these reaction pathways is crucial for optimizing reaction conditions and maximizing yield. Two primary, well-understood pathways are the Grignard reaction and the reduction of a corresponding ketone.
Sustainable Chemistry Considerations in the Production of 1 4 Chloro 2 Methylphenyl Propan 1 Ol
Development of Green Synthetic Routes
The primary route to chiral alcohols like 1-(4-Chloro-2-methylphenyl)propan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, in this case, 4-chloro-2-methylpropiophenone. Green synthetic approaches to this transformation prioritize high atom economy, the use of less toxic reagents, and energy-efficient processes.
One of the most promising green synthetic routes is catalytic asymmetric reduction . This method utilizes a small amount of a chiral catalyst to produce the desired enantiomer of the alcohol in high yield and enantiomeric excess. These catalytic methods are superior to older stoichiometric reductions which use reagents like lithium aluminum hydride, as they generate significantly less waste. wikipedia.org
Biocatalysis represents a particularly green approach. The use of whole-cell biocatalysts, such as fungi or bacteria, or isolated enzymes (ketoreductases) can facilitate the reduction of ketones with high enantioselectivity under mild reaction conditions, typically in aqueous media. researchgate.netnih.govacs.org For instance, various studies have demonstrated the successful asymmetric reduction of substituted acetophenones using biocatalysts like Daucus carota or Geotrichum candidum, achieving high yields and excellent optical purity. researchgate.netacs.org This approach avoids the use of heavy metal catalysts and organic solvents.
Another green route is asymmetric transfer hydrogenation . This method often employs environmentally benign hydrogen donors like formic acid or isopropanol (B130326) in the presence of a chiral transition metal catalyst. acs.org Ruthenium and rhodium complexes with chiral ligands have been extensively studied for this purpose, but recent research has also focused on more earth-abundant and less toxic metals like manganese. acs.org
The table below summarizes potential green synthetic routes for this compound based on analogous reactions.
| Synthetic Route | Catalyst/Reagent | Advantages |
| Biocatalytic Reduction | Whole cells (e.g., Daucus carota, Geotrichum candidum) or isolated ketoreductases | High enantioselectivity, mild reaction conditions, aqueous media, renewable catalysts. researchgate.netnih.govacs.org |
| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, or Mn complexes with a hydrogen donor (e.g., isopropanol, formic acid) | High efficiency, avoids use of H₂ gas, potential for catalyst recycling. acs.org |
| Catalytic Asymmetric Hydrogenation | Chiral Ru- or Rh-phosphine complexes with H₂ | High atom economy, high turnover numbers. |
| Hydrosilylation | Chiral Zn or other metal catalysts with a silane (B1218182) reducing agent | Can often be performed under solvent-free conditions. acs.org |
Catalyst Recoverability and Reusability
A key principle of green chemistry is the use of catalysts over stoichiometric reagents, and the ability to recover and reuse these catalysts is crucial for both economic and environmental reasons. researchgate.net For the synthesis of this compound, several strategies can be employed to enhance catalyst recyclability.
Heterogenization of Homogeneous Catalysts: Homogeneous catalysts, while often exhibiting high activity and selectivity, can be difficult to separate from the reaction mixture. One approach to overcome this is to immobilize the catalyst on a solid support, such as a polymer or silica. This allows for easy filtration and reuse of the catalyst. For example, polyisobutylene-supported catalysts have been shown to be recyclable for multiple cycles without significant loss of activity. nih.gov
Biphasic Catalysis: This technique involves using a two-phase solvent system, where the catalyst is soluble in one phase and the product in the other. This allows for simple separation of the product and reuse of the catalyst-containing phase. Water is an attractive solvent for one of the phases due to its low cost and environmental friendliness. acs.org
Catalyst Precipitation: In some cases, the catalyst can be designed to precipitate out of the reaction mixture upon completion of the reaction, allowing for simple recovery by filtration. acs.org This can be triggered by a change in temperature or by the change in polarity of the reaction medium as the reactants are converted to products.
The following table outlines strategies for catalyst recovery in the synthesis of this compound.
| Recovery Strategy | Description | Advantages |
| Heterogenization | Immobilizing the catalyst on a solid support (e.g., polymer, silica). nih.gov | Easy separation by filtration, potential for continuous flow processes. nih.gov |
| Biphasic Systems | Utilizing two immiscible solvents, with the catalyst confined to one phase. acs.org | Simple phase separation for product isolation and catalyst reuse. acs.org |
| Self-Precipitation | Catalyst is designed to become insoluble at the end of the reaction. acs.org | Avoids the need for additional separation agents or solvents. acs.org |
| Biocatalyst Reuse | Whole cells can be immobilized or used in resting-cell state for multiple batches. nih.gov | Reduces cost of catalyst production, simplifies downstream processing. nih.gov |
Solvent Minimization and Replacement Strategies with Biodegradable Solvents
Traditional organic solvents are often volatile, toxic, and contribute significantly to chemical waste. Green chemistry emphasizes the reduction or elimination of solvent use, and the replacement of hazardous solvents with greener alternatives. youtube.com
Solvent-Free Reactions: The ideal scenario is to conduct reactions without any solvent. Mechanochemical methods, such as ball-milling, have been shown to be effective for some reactions, including the preparation of Grignard reagents, which could be precursors to the starting ketone. sciencedaily.comhokudai.ac.jp Additionally, some catalytic reductions can be performed under solvent-free conditions, especially with highly concentrated reactants. nih.gov
Use of Greener Solvents: When a solvent is necessary, the choice of solvent has a significant impact on the environmental footprint of the process. Green solvents are typically derived from renewable resources, are biodegradable, and have low toxicity. For reactions like the synthesis of this compound, several greener solvent options exist.
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. It is particularly suitable for biocatalytic reductions. acs.org
Bio-derived Solvents: Solvents such as ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) are derived from biomass and are considered more sustainable alternatives to traditional petroleum-based solvents like tetrahydrofuran (B95107) (THF) or toluene. youtube.comresearchgate.net 2-MeTHF, in particular, has been shown to be a superior solvent for Grignard reactions in some cases. researchgate.net
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for certain catalytic reactions. After the reaction, the CO₂ can be easily removed by depressurization and recycled.
The table below presents a comparison of traditional and green solvents that could be used in the synthesis of this compound.
| Solvent Type | Examples | Properties and Considerations |
| Traditional Aprotic Ethers | Diethyl ether, Tetrahydrofuran (THF) | Commonly used for Grignard and hydride reductions, but are volatile, flammable, and can form peroxides. |
| Traditional Aromatic Hydrocarbons | Toluene, Benzene (B151609) | Often used for azeotropic removal of water, but are toxic and environmentally persistent. |
| Green Bio-derived Ethers | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources, less volatile, and have better safety profiles than traditional ethers. researchgate.net |
| Green Alcohols | Ethanol, Isopropanol | Can serve as solvents and hydrogen donors in transfer hydrogenations; biodegradable. youtube.com |
| Water | H₂O | Ideal for biocatalysis, non-toxic, but can be problematic for water-sensitive reagents. acs.org |
| Solvent-Free | No solvent or mechanochemical (ball-milling) | Eliminates solvent waste, can lead to higher reaction rates. sciencedaily.comhokudai.ac.jpnih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Chloro-2-methylphenyl)propan-1-ol, and what analytical methods validate its purity?
- Synthesis : Grignard reactions or reduction of ketones (e.g., using NaBH₄ or LiAlH₄) are typical for secondary alcohols. For example, analogous compounds like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol are synthesized via reductive amination followed by chiral resolution .
- Validation : Use HPLC (as in , which specifies 2.0 µL sample injection) and GC-MS for purity. Confirm structure via NMR (¹H/¹³C) and FT-IR to identify hydroxyl (3200–3600 cm⁻¹) and aromatic C-Cl (750 cm⁻¹) stretches.
Q. How can X-ray crystallography resolve stereochemical ambiguities in secondary alcohols like this compound?
- Single-crystal X-ray diffraction (as in and ) determines absolute configuration. For example, 2-(4-Methylphenyl)-1-(phenylsulfonyl)-propan-2-ol was resolved at 298 K with R factor = 0.044 . Key parameters include bond angles (C–C–O ~109.5°) and torsional angles to confirm spatial arrangement.
Q. What stability challenges arise during storage, and how can they be mitigated?
- Secondary alcohols are prone to oxidation. Store under inert gas (N₂/Ar) at 2–8°C, as recommended for 1-Chloro-2-methyl-2-propanol in . Add antioxidants (e.g., BHT) if necessary. Monitor degradation via periodic NMR or TLC.
Q. Which spectroscopic techniques differentiate positional isomers (e.g., 2-methyl vs. 4-methyl substitution) in aryl-propanols?
- ¹H NMR: Aromatic proton splitting patterns (meta/para) and coupling constants (J-values) distinguish substitution. For example, 4-methyl groups show singlet peaks, while 2-methyl groups cause splitting .
- Mass spectrometry: Fragmentation patterns (e.g., loss of –CH₂Cl) provide clues about substituent positions .
Q. How do solvent polarity and reaction temperature influence the synthesis yield?
- Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution for chloro-substituted intermediates. For analogous compounds, yields improved by 15–20% at 0–5°C due to reduced side reactions .
Advanced Research Questions
Q. How can conflicting NMR and XRD data on molecular conformation be reconciled?
- NMR (solution state) and XRD (solid state) may show conformational differences. For 2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol, XRD revealed a bent conformation due to crystal packing, whereas NMR indicated free rotation . Use DFT calculations (e.g., Gaussian) to model both states and compare with experimental data .
Q. What strategies optimize enantioselective synthesis for chiral analogs of this compound?
- Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry during ketone reduction. highlights (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol synthesis with >90% ee using chiral auxiliaries. Monitor enantiomeric excess via chiral HPLC or polarimetry .
Q. How do electronic effects of the 4-chloro-2-methyl group influence reactivity in cross-coupling reactions?
- The electron-withdrawing Cl group activates the aryl ring for electrophilic substitution but deactivates it for nucleophilic attacks. In 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol, the Cl substituent increased thiol reactivity by 30% compared to non-halogenated analogs . Use Hammett constants (σ⁺) to predict reaction rates.
Q. What computational methods predict the compound’s solubility and partition coefficient (log P)?
- Molecular dynamics (MD) simulations and COSMO-RS models estimate solubility in solvents like ethanol or DMSO. For 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol, log P was calculated as 3.2 using ChemAxon, aligning with experimental octanol-water partitioning .
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be addressed?
- Poor pharmacokinetics (e.g., rapid metabolism) may explain discrepancies. For 1-(4-Ethylphenyl)-2-methyl-3-[(4-methylphenyl)amino]-1-propanone hydrochloride, in vitro activity did not translate in vivo due to hepatic clearance. Use metabolic stability assays (e.g., microsomal half-life) and structural modifications (e.g., fluorination) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
